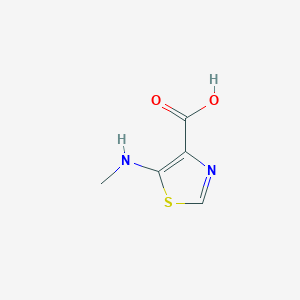

5-(methylamino)-1,3-thiazole-4-carboxylic acid

Description

The thiazole (B1198619) nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal and materials chemistry. The specific substitution pattern of 5-(methylamino)-1,3-thiazole-4-carboxylic acid, featuring a methylamino group at the C5 position and a carboxylic acid at the C4 position, endows it with unique chemical properties and reactivity, making it a valuable subject of study.

The chemistry of thiazoles dates back to the 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundation for the synthesis of this heterocyclic system. Early investigations into thiazole carboxylic acids were driven by the desire to understand the fundamental reactivity of the thiazole ring and to explore its derivatives for potential use as dyes and therapeutic agents.

While specific early academic investigations focusing solely on this compound are not extensively documented in readily available literature, the synthesis of related 5-aminothiazole-4-carboxylic acid derivatives has been a subject of academic inquiry. For instance, a general synthetic route reported by Suzuki and his colleagues involves the treatment of methyl α-isocyanoacetate with an appropriate isothiocyanate in the presence of a base to yield 5-substituted aminothiazole-4-carboxylic acids. imp.kiev.ua This methodology provides a foundational approach for accessing compounds of this class.

Further academic work on analogous structures, such as the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acids from the reaction of aromatic aldehydes with dichloroacetic acid and thiourea (B124793), highlights the synthetic accessibility of substituted thiazole carboxylic acids. uobaghdad.edu.iq These early studies on related compounds paved the way for a more detailed exploration of the synthetic pathways and chemical behavior of specifically substituted derivatives like this compound.

The structure of this compound is characterized by the planar, aromatic 1,3-thiazole ring. This ring system is π-electron rich, which influences its chemical reactivity. The presence of the electron-donating methylamino group at the C5 position further enhances the electron density of the ring, potentially influencing its susceptibility to electrophilic attack and modifying the acidity of the carboxylic acid proton.

The significance of this structural arrangement within heterocyclic chemistry lies in its potential for derivatization at multiple sites—the amino group, the carboxylic acid group, and the thiazole ring itself. This versatility makes it an attractive scaffold for the construction of more complex molecular architectures.

Table 1: Key Structural and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₆N₂O₂S |

| IUPAC Name | This compound |

| Core Heterocycle | 1,3-Thiazole |

| Key Functional Groups | - Methylamino (-NHCH₃) at C5- Carboxylic acid (-COOH) at C4 |

| Aromaticity | The 1,3-thiazole ring is aromatic. |

| Reactivity Centers | Nitrogen of the amino group, oxygen and hydrogen of the carboxylic acid, and the thiazole ring. |

This compound and its close analogs are valuable building blocks in synthetic organic chemistry, primarily due to the presence of multiple reactive sites that can be selectively functionalized. The amino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The carboxylic acid can be converted into esters, amides, acid chlorides, and other derivatives.

A significant application of related 5-aminothiazole-4-carboxamides is as precursors for the synthesis of fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines. researchgate.net These fused systems are of great interest in medicinal chemistry due to their diverse biological activities. The general strategy involves the cyclization of the 5-aminothiazole derivative with a suitable reagent to construct the pyrimidine (B1678525) ring.

Furthermore, the ester derivatives of aminothiazole carboxylic acids are widely used as intermediates. For example, ethyl 2-aminothiazole-4-carboxylate is a common starting material for the synthesis of a variety of bioactive molecules. nih.gov By analogy, the corresponding ester of this compound would serve as a versatile intermediate for the introduction of the 5-(methylamino)-4-(alkoxycarbonyl)-1,3-thiazole moiety into larger molecules. The synthesis of a close analog, 2-methylamino-4-methylthiazole-5-carboxylic acid, and its subsequent conversion to esters has been documented, underscoring the utility of such compounds as synthetic intermediates. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid |

| 5-aminothiazole-4-carboxamide |

| ethyl 2-aminothiazole-4-carboxylate |

| 2-methylamino-4-methylthiazole-5-carboxylic acid |

| dichloroacetic acid |

| methyl α-isocyanoacetate |

| thiazolo[4,5-d]pyrimidines |

Structure

3D Structure

Properties

IUPAC Name |

5-(methylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-6-4-3(5(8)9)7-2-10-4/h2,6H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHNPXGGKFWLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272706 | |

| Record name | 5-(Methylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933751-45-2 | |

| Record name | 5-(Methylamino)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933751-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylamino 1,3 Thiazole 4 Carboxylic Acid

Classical Approaches to 1,3-Thiazole Core Formation

The formation of the 1,3-thiazole scaffold is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this core structure. These methods typically involve the reaction of a three-carbon component with a sulfur- and nitrogen-containing reagent. researchgate.net

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, is a cornerstone reaction for forming the thiazole ring. synarchive.combepls.com The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. synarchive.comresearchgate.net To specifically target thiazole-4-carboxylic acids, this reaction is adapted by using an α-halo-β-keto ester or a related derivative as the three-carbon component. For instance, the reaction of ethyl bromopyruvate with a thioamide provides direct access to a thiazole-4-carboxylate ester, which can then be hydrolyzed to the desired carboxylic acid. nih.gov

The general mechanism proceeds via initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. synarchive.com The reaction conditions can be modified, for example, by performing the synthesis under acidic conditions, which can influence the regioselectivity when using N-monosubstituted thioureas. rsc.org

Table 1: Examples of Hantzsch Synthesis for Thiazole-4-Carboxylate Scaffolds

| α-Halocarbonyl Component | Thioamide/Thiourea Component | Product Scaffold |

|---|---|---|

| Ethyl bromopyruvate | Thiourea | Ethyl 2-amino-1,3-thiazole-4-carboxylate |

| Ethyl 2-chloroacetoacetate | N-Methylthiourea | Ethyl 2-(methylamino)-5-methyl-1,3-thiazole-4-carboxylate |

This table presents illustrative examples of reactant pairings in Hantzsch synthesis to form the thiazole-4-carboxylate core.

Thiourea and its N-substituted derivatives are common and versatile reagents for constructing the thiazole ring, particularly for synthesizing 2-aminothiazoles. bepls.comorganic-chemistry.org The reaction typically follows the Hantzsch pathway, where thiourea acts as the N-C-S fragment that condenses with an α-halocarbonyl compound. nih.gov For the synthesis of the target molecule, a key intermediate could be formed by reacting an appropriate N-substituted thiourea with a 3-halo-2-oxopropanoate derivative.

The cyclization is often a dehydrative process, particularly when starting from a thiourea intermediate resin in solid-phase synthesis, which can be achieved by reacting with an α-bromoketone. nih.gov The choice of solvent and temperature can be crucial for controlling the reaction outcome, especially when dealing with multifunctional thiourea derivatives that possess multiple nucleophilic sites. researchgate.net

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted thiazoles in a single synthetic operation. researchgate.net These reactions combine three or more starting materials in a one-pot procedure, minimizing intermediate isolation steps and reducing waste. acs.org

One such strategy for synthesizing highly functionalized 5-aminothiazoles involves the condensation of an aldehyde, an amino-cyanoacetamide, elemental sulfur, and a base. researchgate.net This approach provides rapid access to thiazoles with substituents at various positions. While this specific MCR yields a 5-amino-4-carboxamide, modifications to the starting materials could potentially be adapted to generate the desired 5-amino-4-carboxylic acid scaffold.

Strategies for Introduction and Functionalization of Substituents

Once the thiazole core is established, or concurrently during its formation, the specific substituents—a carboxylic acid at position 4 and a methylamino group at position 5—must be installed.

The carboxylic acid group at the C4 position is typically introduced by using a starting material that already contains this functionality or a precursor group.

From α-Halo-β-keto Esters: As mentioned in the Hantzsch synthesis, using reagents like ethyl bromopyruvate directly installs an ester group at the C4 position. nih.gov This ester can then be hydrolyzed to the carboxylic acid, commonly under basic conditions (e.g., using sodium hydroxide) followed by acidification. google.com

Oxidation of C4-Substituents: An alternative method involves the oxidation of a pre-existing group at the C4 position. For example, a 4-methylthiazole (B1212942) can be oxidized to thiazole-4-carboxylic acid. google.com A more direct route involves starting with L-cysteine and formaldehyde (B43269) to produce methyl thiazolidine-4-carboxylate, which is then oxidized to methyl thiazole-4-carboxylate and subsequently hydrolyzed. google.com

Introducing the 5-methylamino group requires specific strategies, as direct substitution onto an unsubstituted C5 position can be challenging.

Starting with a 5-Aminothiazole: A common approach is to first synthesize a 5-aminothiazole derivative and then perform N-methylation. The Cook-Heilborn synthesis, for instance, converts α-aminonitriles into 5-aminothiazoles by reaction with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com Once the 5-aminothiazole is formed, methylation can be achieved. A two-step process involving acylation (e.g., with acetic anhydride) to form a 5-acetylamino group, followed by methylation and subsequent deacetylation, can yield the desired 5-methylamino product. researchgate.net

Nucleophilic Aromatic Substitution: If a suitable leaving group, such as a halogen, is present at the C5 position, a nucleophilic aromatic substitution reaction with methylamine (B109427) can be employed to introduce the methylamino group directly. nih.gov The reactivity of the thiazole ring towards nucleophiles is highest at the C2 position, but substitution at C5 is possible, often requiring activation of the ring or specific reaction conditions. pharmaguideline.com

Table 2: Summary of Synthetic Strategies

| Section | Synthetic Goal | Key Methodologies | Common Reagents |

|---|---|---|---|

| 2.1.1 | Thiazole-4-carboxylate core | Hantzsch Synthesis | Ethyl bromopyruvate, Thioureas |

| 2.1.2 | 2-Aminothiazole (B372263) core | Thiourea Cyclization | Thiourea, α-Haloketones |

| 2.1.3 | Functionalized thiazole core | Multi-Component Reaction | Aldehydes, Cyanoacetamides, Sulfur |

| 2.2.1 | C4-Carboxylic Acid | Ester Hydrolysis / Oxidation | NaOH/HCl, MnO₂, Nitric Acid |

This table summarizes the primary synthetic approaches discussed for constructing the target compound.

Chemo- and Regioselective Considerations in Synthetic Pathways

A primary challenge in the synthesis of 5-(methylamino)-1,3-thiazole-4-carboxylic acid lies in controlling the regioselectivity of the thiazole ring formation, particularly when employing methods analogous to the Hantzsch thiazole synthesis. The reaction between an N-monosubstituted thiourea, such as N-methylthiourea, and an α-halocarbonyl compound can theoretically lead to two different regioisomers.

The reaction involves the nucleophilic attack of a sulfur atom from the thiourea onto the carbon bearing the halogen, followed by cyclization through the attack of a nitrogen atom. Due to the asymmetry of N-methylthiourea, this cyclization can occur via two distinct pathways, leading to the formation of either a 2-(methylamino)thiazole or a 3-methyl-2-iminothiazoline derivative. Under neutral conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields the 2-(N-substituted amino)thiazoles exclusively. rsc.org However, it has been demonstrated that under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

The regiochemical outcome is influenced by several factors, including the reaction conditions and the nature of the substituents on both the thiourea and the α-halocarbonyl compound. For the synthesis of the target molecule, achieving the desired 5-(methylamino) substitution pattern requires careful selection of reactants and conditions to favor the desired cyclization pathway.

One plausible synthetic approach involves the acylation of a pre-formed 2-aminothiazole derivative, followed by methylation and subsequent deacetylation. This multi-step process, while potentially longer, offers a higher degree of control over the final substitution pattern, thereby circumventing the regioselectivity issues inherent in a direct Hantzsch-type condensation with N-methylthiourea. researchgate.netresearchgate.net

Table 1: Factors Influencing Regioselectivity in Hantzsch-type Thiazole Synthesis

| Factor | Influence on Regioselectivity |

| Reaction pH | Neutral conditions generally favor the formation of 2-(N-substituted amino)thiazoles. rsc.org Acidic conditions can lead to mixtures of regioisomers. rsc.org |

| Substituents on Thiourea | The electronic and steric properties of the substituent on the nitrogen atom can influence which nitrogen participates in the cyclization. |

| Structure of the α-Halocarbonyl Compound | The reactivity of the carbonyl and the halogenated carbon can direct the initial nucleophilic attack and subsequent cyclization. |

Green Chemistry Approaches and Sustainable Synthetic Procedures

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

A significant advancement in the green synthesis of thiazoles is the use of microwave irradiation. jusst.orgjusst.org Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.net For the synthesis of aminothiazole derivatives, microwave-assisted Hantzsch reactions have been successfully employed, offering a more sustainable alternative to traditional, lengthy reflux conditions. jusst.org

The choice of solvent is another critical aspect of green chemistry. The development of synthetic routes in aqueous media or using recyclable solvents like polyethylene (B3416737) glycol (PEG) can significantly reduce the reliance on volatile and often toxic organic solvents. researchgate.net For instance, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been achieved in water at moderate temperatures using β-cyclodextrin as a catalyst. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives

| Parameter | Conventional Method | Green Chemistry Approach |

| Energy Source | Conventional heating (e.g., reflux) | Microwave irradiation jusst.orgjusst.orgresearchgate.net |

| Reaction Time | Often several hours | Typically minutes researchgate.net |

| Solvent | Often volatile organic solvents | Water, organic-chemistry.org PEG, researchgate.net or solvent-free conditions |

| Catalyst | Homogeneous catalysts | Recyclable solid-supported catalysts, mdpi.com β-cyclodextrin organic-chemistry.org |

| Efficiency | Multi-step with intermediate isolation | One-pot, multi-component reactions google.com |

Chemical Reactivity and Transformative Chemistry of 5 Methylamino 1,3 Thiazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily participating in a variety of classical transformations such as esterification, amidation, reduction, and decarboxylation.

The carboxylic acid moiety of thiazole (B1198619) derivatives can be converted into esters and amides, which are crucial intermediates in the synthesis of potentially bioactive compounds.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. mdpi.com For analogous compounds like 2-methylamino-4-methylthiazole-5-carboxylic acid, methylation followed by deacetylation has been used to produce the acid, which was subsequently converted into various esters. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Carboxylic Acid | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester (e.g., Methyl or Ethyl ester) | masterorganicchemistry.com |

| 2-methylamino-4-methylthiazole-5-carboxylic acid | Various Alcohols | Corresponding Esters | researchgate.netresearchgate.net |

| Carboxylic Acid | Alcohol, TiCl₄ | Corresponding Ester | mdpi.com |

Amidation: The formation of amides from the carboxylic acid group is another key reaction, often requiring activation of the carboxyl group to facilitate nucleophilic attack by an amine. iajpr.com A wide array of coupling reagents has been developed for this purpose, including carbodiimides and phosphonium- or uronium-based reagents like HBTU. organic-chemistry.org These methods are generally high-yielding and tolerate a broad range of functional groups.

| Reagent Class | Examples | General Conditions | Reference |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reaction with carboxylic acid and amine in an aprotic solvent. | organic-chemistry.org |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Mild conditions, effective for hindered substrates. | mdpi.com |

| Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Commonly used in peptide synthesis, rapid and efficient. | organic-chemistry.org |

| Other | PNT (Phosphonitrilic chloride trimer) | One-pot procedure with N-methyl morpholine. | iajpr.com |

The carboxyl group of 5-(methylamino)-1,3-thiazole-4-carboxylic acid can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily reducing carboxylic acids to 1º-alcohols. msu.edu Another suitable reagent is diborane (B₂H₆), often used as a solution in tetrahydrofuran (THF), which also provides a clean and efficient reduction of carboxylic acids. msu.edu These reactions convert the C4-carboxyl group into a hydroxymethyl group, providing a different functional handle for further synthetic elaboration.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for heterocyclic carboxylic acids, although it often requires significant energy input. Kinetic studies on related compounds, such as 2-amino-thiazole-5-carboxylic acids, indicate that such reactions can occur, though the stability of the resulting carbanion or the reaction mechanism plays a crucial role. semanticscholar.org For this compound, decarboxylation would lead to the formation of 5-(methylamino)-1,3-thiazole. The reaction conditions, such as high temperatures or the presence of specific catalysts, would be critical in determining the feasibility and rate of this transformation.

Reactivity of the 5-Methylamino Functionality

The exocyclic methylamino group is a nucleophilic center and can undergo reactions typical of secondary amines, including alkylation and acylation. Its reactivity allows for the extension of the molecular framework and the introduction of diverse substituents at the C5 position.

N-Alkylation: The nitrogen atom of the methylamino group can be further alkylated using alkyl halides or other electrophilic alkylating agents. This reaction would convert the secondary amine into a tertiary amine, specifically a 5-(dimethylamino) or 5-(N-alkyl-N-methylamino) derivative.

N-Acylation: The methylamino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. mdpi.com Research on the closely related 2-amino-4-methylthiazole-5-carboxylic acid scaffold has shown that the amino group can be acylated with acetic anhydride (B1165640) or various arylsulfonyl chlorides. researchgate.netresearchgate.net This suggests that the 5-methylamino group of the title compound would react similarly to yield N-acetyl or N-arylsulfonyl derivatives. These reactions are important for creating N-acyl sulfonamides, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry. nih.gov

| Substrate Class | Acylating Agent | Product Type | Reference |

|---|---|---|---|

| Aminothiazole ester | Acetic Anhydride | N-Acetylaminothiazole derivative | researchgate.netresearchgate.net |

| Aminothiazole ester | Arylsulfonyl Chlorides | N-Arylsulfonylaminothiazole derivative | researchgate.netresearchgate.net |

| 2-amino-5-benzyl-1,3-thiazoles | Acid Chlorides | N-acylated 2-amino-5-benzyl-1,3-thiazoles | mdpi.com |

The methylamino group can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones could potentially form an iminium ion intermediate, which could then react further. Studies on other heterocyclic amines, such as 4-amino-3,5-dimethyl-1,2,4-triazole, show that condensation with aldehydes can lead to the formation of stable hemiaminals. mdpi.com

Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic carboxyl carbon (or its activated derivatives), presents opportunities for intramolecular cyclization or intermolecular condensation followed by cyclization. These pathways could lead to heterocycle annulation, where a new ring is fused to the existing thiazole core. For example, reaction with a bifunctional electrophile could lead to the formation of a bicyclic system, expanding the structural diversity derivable from this thiazole scaffold.

Electrophilic and Nucleophilic Processes on the Thiazole Heterocycle

The chemical behavior of the this compound heterocycle is governed by the intrinsic electronic properties of the thiazole ring and the influence of its substituents. The thiazole ring itself is an electron-deficient system due to the electronegativity of the nitrogen and sulfur atoms. thieme-connect.de However, this is modulated by the presence of a strong electron-donating methylamino group at the C5 position and an electron-withdrawing carboxylic acid group at the C4 position. These substituents create a push-pull electronic effect that dictates the regioselectivity of chemical reactions. The ambient nucleophilicity of aminothiazoles can lead to electrophilic attack on both the exocyclic amino group and the ring nitrogen atom. nih.gov

Substitutions at Unsubstituted Ring Positions

The sole unsubstituted position on the thiazole ring of this compound is the C2 carbon. The reactivity of this position is a balance between the deactivating effect of the heterocyclic nitrogen and the carboxylic acid group, and the activating effect of the C5-methylamino group.

Electrophilic Substitution: Generally, electrophilic substitution on the thiazole ring is difficult due to its electron-deficient nature. nih.gov However, the potent electron-donating effect of the amino group at C5 can enhance the electron density of the ring, thereby facilitating electrophilic attack. In analogous systems like 2-amino-substituted 1,3,4-thiadiazoles, electrophilic substitution such as bromination is known to occur at the available C5 position. nih.gov By extension, for this compound, the C2 position is the most likely site for electrophilic attack, as it is activated by the C5-methylamino group through resonance. Reactions such as halogenation or nitration, if successful, would be expected to yield C2-substituted products.

Nucleophilic Substitution: The C2 position of the thiazole nucleus is the most acidic and is susceptible to deprotonation by a strong base. This generates a C2-carbanion, a potent nucleophile that can react with a wide range of electrophiles. This strategy is a common method for the functionalization of the C2 position in thiazole derivatives. organic-chemistry.org While direct nucleophilic substitution on the C2-H is not feasible, this deprotonation-alkylation sequence provides a reliable pathway to C2-substituted thiazoles. Furthermore, the presence of electronegative nitrogen and sulfur atoms makes the ring carbons susceptible to nucleophilic attack, particularly if a leaving group is present. nih.gov

| Reaction Type | Feasibility | Influencing Factors | Potential Reagents | Expected Outcome |

|---|---|---|---|---|

| Electrophilic Substitution | Possible under specific conditions | Activating effect of C5-NHCH₃ group vs. deactivating effect of the ring and C4-COOH group. | Br₂, HNO₃/H₂SO₄ | Substitution at C2 (e.g., 2-bromo derivative) |

| Nucleophilic Attack (via Deprotonation) | Highly feasible | Acidity of the C2-H proton. | Strong bases (e.g., n-BuLi, LDA) followed by an electrophile (e.g., alkyl halide, aldehyde). | Functionalization at C2 (e.g., 2-alkyl or 2-hydroxyalkyl derivative) |

Ring-Opening and Rearrangement Reactions

Thiazole is a stable aromatic heterocycle, and its ring system is not prone to opening or rearrangement under typical reaction conditions. However, related heterocyclic systems such as 1,3,4-thiadiazoles have been shown to undergo ring fission when treated with strong nucleophiles or bases. nih.gov While less common for the 1,3-thiazole ring, such transformations could potentially be induced under harsh conditions. A nucleophilic attack at the sulfur atom or the C2 position could initiate a cascade of bond cleavages leading to ring-opened products.

Rearrangement reactions involving the thiazole ring of this specific compound are not widely documented in the literature. Synthetically useful rearrangements in organic chemistry often require specific structural motifs, such as 1,2-diols for pinacol rearrangements or the presence of specific functional groups adjacent to the ring. libretexts.org Based on the available data, the this compound framework is generally stable.

Role in Multi-Component Reactions and Complex Molecule Synthesis

The highly functionalized nature of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly through multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex products in a single, efficient step.

The aminothiazole scaffold is a valuable intermediate in the synthesis of pharmacologically active compounds. researchgate.net For instance, novel MCRs have been developed for the one-pot synthesis of fully substituted 5-amino-4-carboxamidothiazoles from simple starting materials. researchgate.net In this context, this compound can serve as a versatile scaffold. The carboxylic acid and methylamino groups are key functional handles for derivatization.

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. libretexts.orgsaskoer.ca This allows for its participation in Fischer esterification, peptide coupling reactions (e.g., using coupling agents like DCC), or reaction with amines to form amides, thereby extending the molecular structure. saskoer.ca

Methylamino Group: The secondary amine can undergo acylation, sulfonylation, or alkylation. Its nucleophilic character allows it to react with various electrophiles, incorporating new fragments into the molecule. researchgate.netresearchgate.net

Thiazole Ring: As discussed, the C2 position can be functionalized, adding another point of diversity for complex molecule synthesis.

This trifecta of reactive sites enables the use of this compound in the divergent synthesis of compound libraries for drug discovery and materials science. It can be incorporated into larger structures like usnic acid derivatives or other biologically active scaffolds. mdpi.com

| Reactive Site | Reaction Type | Reagents | Product Type | Application |

|---|---|---|---|---|

| C4-Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Prodrug synthesis, modifying solubility |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, HATU) | Amide | Peptidomimetics, linking to biomolecules | |

| Reduction | LiAlH₄ | Primary Alcohol | Removal of acidic group, further functionalization | |

| C5-Methylamino | Acylation | Acid Chloride, Base | Amide | Building complex side chains |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | Introduction of diverse alkyl groups | |

| C2-Position | Deprotonation/Alkylation | n-BuLi, then Electrophile (R-X) | C2-Substituted Thiazole | Core modification, structure-activity relationship studies |

Spectroscopic and Advanced Structural Elucidation of 5 Methylamino 1,3 Thiazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A detailed analysis of one- and two-dimensional NMR spectra would provide definitive evidence for the structure of 5-(methylamino)-1,3-thiazole-4-carboxylic acid.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The acidic protons of the carboxylic acid and the amine group are likely to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The thiazole (B1198619) ring possesses a single proton at the C-2 position, which would appear as a sharp singlet. The methyl group protons would also present as a singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | Chemical shift is highly variable and dependent on solvent and concentration. |

| Thiazole H-2 | 8.0 - 8.5 | Singlet | 1H | Located on the carbon between the nitrogen and sulfur atoms. |

| -NH | 5.0 - 6.0 | Broad Singlet | 1H | Exchangeable with D₂O; chemical shift is solvent-dependent. |

Note: Predicted values are based on typical chemical shifts for similar functional groups and thiazole derivatives.

The proton-decoupled ¹³C NMR spectrum would display five distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C OOH | 165 - 175 | Carboxylic acid carbonyl carbon. |

| Thiazole C -2 | 150 - 155 | Carbon between the N and S atoms. |

| Thiazole C -5 | 145 - 150 | Carbon bearing the methylamino group. |

| Thiazole C -4 | 110 - 120 | Carbon bearing the carboxylic acid group. |

Note: Predicted values are based on typical chemical shifts for substituted thiazoles.

Further structural insight could be gained from ¹⁵N NMR spectroscopy, which would help to characterize the chemical environments of the two nitrogen atoms within the thiazole ring and the methylamino group.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would not be expected to show many correlations for this molecule due to the lack of proton-proton coupling, but could confirm the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon. This would definitively link the predicted proton signals for H-2 and the methyl group to their corresponding carbon signals (C-2 and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) is essential for mapping the connectivity across multiple bonds. Key expected correlations would include:

A correlation between the H-2 proton and the C-4 and C-5 carbons of the thiazole ring.

Correlations from the methyl protons (-CH₃) to the C-5 carbon.

A correlation between the amine proton (-NH) and the C-5 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |

| Secondary Amine | N-H stretch | 3300 - 3500 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Thiazole Ring | C=N and C=C stretches | 1500 - 1650 | Medium to Strong |

The broad O-H stretch of the carboxylic acid is a characteristic feature resulting from hydrogen bonding. The C=O stretch provides clear evidence of the carbonyl group, while the N-H stretch confirms the presence of the secondary amine.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural proof. For this compound (Molecular Formula: C₅H₆N₂O₂S), the molecular weight is 174.18 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 174 | [C₅H₆N₂O₂S]⁺ | Molecular Ion (M⁺) |

| 129 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 156 | [M - H₂O]⁺ | Loss of water. |

The fragmentation pattern helps to piece together the structure by identifying stable fragments and characteristic losses.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would yield accurate data on bond lengths, bond angles, and torsional angles.

For this compound, a key feature of the crystal structure would be the intermolecular interactions. It is expected that strong hydrogen bonds would form between the carboxylic acid groups of adjacent molecules, potentially forming dimers. Further hydrogen bonding could occur between the N-H of the methylamino group and the nitrogen atom of the thiazole ring or the carbonyl oxygen of the carboxylic acid on a neighboring molecule. Studies on similar structures, such as 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, have revealed extensive hydrogen-bonding networks that connect molecules into polymeric chains. nih.gov Such an analysis would provide unequivocal confirmation of the compound's constitution and conformation in the solid state.

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Circular Dichroism)

The electronic absorption and chiroptical properties of this compound can be investigated using advanced spectroscopic techniques such as UV-Vis spectroscopy and circular dichroism. While specific experimental data for the target compound is limited in publicly accessible literature, analysis of structurally related compounds and theoretical approaches provide valuable insights into its expected spectroscopic behavior.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the key transitions are typically π → π* and n → π*.

The position and intensity of the absorption bands are influenced by the specific substitution pattern on the thiazole ring and the nature of the solvent. The methylamino group at the 5-position and the carboxylic acid group at the 4-position are expected to act as auxochromes, potentially shifting the absorption maxima compared to the unsubstituted thiazole core.

In instances where experimental data is unavailable, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of molecules with a high degree of accuracy. beilstein-journals.orgdergipark.org.tr Such theoretical calculations can provide valuable information on the expected λmax values and the nature of the electronic transitions involved. beilstein-journals.orgdergipark.org.tr

Interactive Data Table of UV-Vis Absorption for Analogous 5-N-Arylaminothiazoles

| Compound | λmax (nm) |

| 5-N-Phenylaminothiazole Derivative 1 | 358 |

| 5-N-Phenylaminothiazole Derivative 2 | 375 |

| 5-N-Anisylaminothiazole Derivative 1 | 400 |

| 5-N-Anisylaminothiazole Derivative 2 | 410 |

Note: The data presented is for structurally similar 5-N-arylaminothiazoles and serves as an estimation for the potential absorption range of this compound. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound itself is not chiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by derivatization with a chiral auxiliary or if it were part of a larger chiral system, then CD spectroscopy could be utilized to determine its absolute configuration and study its conformational properties in solution. nih.gov

In the absence of a chiral center, no experimental Circular Dichroism data for this compound is available in the reviewed literature. Should a chiral derivative be synthesized, a combination of experimental CD spectroscopy and quantum-chemical calculations could provide definitive stereochemical assignments. nih.gov

Computational and Theoretical Chemistry Studies on 5 Methylamino 1,3 Thiazole 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivityresearchgate.netresearchgate.net

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and the prediction of chemical reactivity. For derivatives of thiazole-carboxylic acid, these methods elucidate the distribution of electrons and identify regions of the molecule susceptible to chemical reactions.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netresearchgate.net By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and other properties. Studies on related thiazole (B1198619) derivatives often employ functionals like B3LYP to perform these calculations. researchgate.netdergipark.org.tr

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For many thiazole derivatives, the HOMO is typically localized over the electron-rich thiazole ring and amino substituents, while the LUMO may be distributed over the carboxylic acid group and the ring structure. nih.govuobaghdad.edu.iq

DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For a molecule like 5-(methylamino)-1,3-thiazole-4-carboxylic acid, the oxygen atoms of the carboxyl group and the nitrogen of the thiazole ring would be expected to show negative potential, while the hydrogen of the carboxylic acid and the amino group would show positive potential.

Ab Initio Methods for Molecular Geometry and Energy Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) are used for high-accuracy calculations of molecular geometry and energy. While computationally more intensive than DFT, they can provide valuable benchmark data.

These methods are used to perform full geometry optimization of thiazole derivatives to determine the most stable three-dimensional structure. researchgate.net The calculations yield precise bond lengths, bond angles, and dihedral angles. For related heterocyclic carboxylic acids, ab initio calculations have been used to characterize the planarity of the ring and the orientation of the substituent groups. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. This is particularly important for this compound due to the rotatable bonds associated with the carboxylic acid and methylamino groups.

Studies on the closely related thiazole-5-carboxylic acid have used DFT methods to map the potential energy surface by systematically rotating the carboxylic group. dergipark.org.tr Such studies have identified multiple stable conformers corresponding to energy minima on the potential energy surface. dergipark.org.tr The planarity of the carboxylic acid group relative to the thiazole ring is a key factor in determining stability. dergipark.org.tr For instance, in thiazole-5-carboxylic acid, four distinct conformers were identified, with varying relative energies and planarity. dergipark.org.tr The most stable conformers are often stabilized by intramolecular interactions, such as hydrogen bonds. sciprofiles.com

| Conformer | Relative Energy (kJ/mol) | Planarity of Carboxylic Group |

| T5CA_1 | 0.00 | Planar |

| T5CA_2 | 0.14 | Planar |

| T5CA_3 | 27.11 | Non-planar |

| T5CA_4 | 29.84 | Non-planar |

| This table is based on data for the analogous compound thiazole-5-carboxylic acid (T5CA) as a representative example of conformational analysis in this class of molecules. dergipark.org.tr |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted spectra are then compared with experimental data to confirm the molecular structure. mdpi.com For complex heterocyclic systems, theoretical calculations can be invaluable for assigning specific peaks to the correct atoms. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT and ab initio methods can calculate these frequencies, which helps in assigning the absorption bands observed in experimental IR spectra. researchgate.net For thiazole-carboxylic acid derivatives, theoretical calculations can predict the characteristic stretching frequencies for the C=O, O-H, N-H, and C-N bonds, as well as the vibrational modes of the thiazole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. dergipark.org.trmdpi.com These calculations can determine the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing insight into the electronic structure and chromophores within the molecule. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods can be used to explore the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

For thiazole derivatives, DFT calculations can model various reactions, such as electrophilic aromatic substitution, nucleophilic attack, or cyclization reactions used in their synthesis. researchgate.netacs.org By calculating the energies of the transition states, researchers can determine the activation energy of a reaction, which is directly related to the reaction rate. This allows for the prediction of the most likely reaction pathway and can explain the regioselectivity observed in the synthesis of substituted thiazoles. For example, computational studies can elucidate why certain positions on the thiazole ring are more reactive than others. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model molecules in the gas phase (in vacuo), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics. nih.govresearchgate.net

For a compound like this compound, MD simulations can provide insights into:

Solvation: How the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds.

Conformational Dynamics: How the molecule samples different conformations over time in solution. Unlike static quantum calculations that find energy minima, MD shows the dynamic interchange between these conformations. researchgate.net

Stability of Complexes: MD simulations are frequently used to assess the stability of a ligand bound to a biological target, like a protein. The simulation can reveal key interactions and conformational changes that occur upon binding. nih.govresearchgate.netresearchgate.net

By analyzing the trajectory from an MD simulation, properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of the molecule or its complexes in a dynamic environment. researchgate.net

Synthesis and Academic Exploration of Derivatives and Analogs of 5 Methylamino 1,3 Thiazole 4 Carboxylic Acid

Systematic Modification of the Carboxylic Acid Functionality

The carboxylic acid group at the C4 position of the 5-(methylamino)-1,3-thiazole-4-carboxylic acid is a key site for chemical modification, allowing for the synthesis of a diverse range of functional derivatives such as esters and amides.

Standard esterification procedures, such as the Fischer esterification involving treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to produce the corresponding esters. nih.gov For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield methyl 5-(methylamino)-1,3-thiazole-4-carboxylate and ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate, respectively. The latter is noted as a commercially available synthetic intermediate.

The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(methylamino)-1,3-thiazole-4-carbonyl chloride can then be reacted with a primary or secondary amine to form the desired carboxamide derivative. This two-step process is a common and effective method for amide bond formation. nih.gov

A study on the related 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid illustrates a typical procedure where the carboxylic acid is treated with oxalyl chloride in the presence of a catalytic amount of DMF to form the acyl chloride. This intermediate is then reacted with various anilines to produce a series of N-aryl carboxamides. nih.gov A similar strategy can be applied to this compound.

The following table summarizes representative modifications of the carboxylic acid functionality.

| Starting Material | Reagents | Product | Derivative Type |

| This compound | Methanol, H₂SO₄ | Methyl 5-(methylamino)-1,3-thiazole-4-carboxylate | Ester |

| This compound | 1. Oxalyl chloride, DMF 2. Aniline | N-phenyl-5-(methylamino)-1,3-thiazole-4-carboxamide | Amide |

| This compound | 1. SOCl₂ 2. Benzylamine | N-benzyl-5-(methylamino)-1,3-thiazole-4-carboxamide | Amide |

Derivatization at the Methylamino Group

The methylamino group at the C5 position offers another reactive handle for structural diversification, primarily through acylation and further alkylation reactions.

N-acylation of the methylamino group can be accomplished by reacting the parent compound, or more commonly its ester derivative, with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of N-acyl-N-methylamino thiazole (B1198619) derivatives. Research on the analogous 2-amino-4-methylthiazole-5-carboxylic acid esters has shown that acylation occurs regioselectively at the amino group. organic-chemistry.org For example, reaction with acetic anhydride (B1165640) or various arylsulfonyl chlorides in pyridine yields the corresponding N-acetyl or N-arylsulfonyl derivatives exclusively. organic-chemistry.org

Further alkylation of the methylamino group to a dimethylamino group can be challenging due to the potential for N,N-dialkylation and the competing reactivity of the thiazole ring nitrogen, depending on the reaction conditions. However, specific synthetic strategies can be employed to achieve this transformation.

The table below illustrates potential derivatizations at the methylamino group.

| Starting Material | Reagents | Product | Modification Type |

| Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | Acetyl chloride, Pyridine | Ethyl 5-(N-acetyl-N-methylamino)-1,3-thiazole-4-carboxylate | N-Acylation |

| Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | Benzenesulfonyl chloride, Pyridine | Ethyl 5-(N-benzenesulfonyl-N-methylamino)-1,3-thiazole-4-carboxylate | N-Sulfonylation |

Structural Variations within the Thiazole Ring System

Academic research has explored the synthesis of analogs of this compound by modifying the core thiazole heterocycle. This includes the introduction of substituents at other positions of the ring and the synthesis of isosteres where the thiazole ring is replaced by a different heterocyclic system.

One common variation involves the synthesis of thiazoles with different substituents at the C2 and C4 positions. The Hantzsch thiazole synthesis is a classical method for constructing the thiazole ring, which involves the condensation of an α-haloketone with a thioamide. By choosing different starting materials, a wide variety of substituted thiazoles can be prepared. For instance, reacting a substituted thioamide with an appropriate α-halo-β-ketoester can lead to thiazoles with diverse functionalities.

The concept of bioisosterism is often explored in medicinal chemistry, and the principles can be applied to the structural variation of this compound for academic study. Carboxylic acid isosteres are functional groups that can mimic the physicochemical properties of a carboxylic acid. Examples of such isosteres include tetrazoles, hydroxamic acids, and certain acidic heterocycles like 3-hydroxyisoxazole or 5-oxo-1,2,4-oxadiazole. acs.org The synthesis of such analogs would involve multi-step synthetic routes, often starting from different precursors to build the desired heterocyclic core with the appropriate side chains.

For example, an isothiazole (B42339) analog, such as 5-hydrazino-3-methylisothiazole-4-carboxylic acid, has been synthesized, demonstrating the academic interest in related but structurally distinct heterocyclic systems. rsc.org

The following table presents examples of structural variations.

| Variation Type | Example Compound | Key Structural Change |

| Ring Substitution | 2-Bromo-5-(methylamino)-1,3-thiazole-4-carboxylic acid | Bromine at C2 position |

| Isosteric Replacement | 5-Hydrazino-3-methylisothiazole-4-carboxylic acid | Isothiazole core instead of thiazole |

| Isosteric Replacement | 5-(5-Tetrazolyl)-2-(methylamino)-1,3-thiazole | Tetrazole as carboxylic acid isostere |

Synthesis of Conjugates and Hybrid Molecules

The this compound scaffold can be incorporated into larger molecular architectures to form conjugates and hybrid molecules. This is typically achieved by forming covalent bonds between the thiazole derivative and another molecular entity, often through amide or other linker chemistries.

For example, the carboxylic acid functionality can be activated and coupled with an amino group of another molecule, such as an amino acid, a peptide, or another heterocyclic system, to form a larger conjugate. Research has been conducted on the synthesis of thiazole-based peptidomimetics, where a 4-aminothiazole-5-carboxylic acid core is used as a template for peptide chain elongation at both the C4 and C5 positions. nih.gov

Furthermore, hybrid molecules can be synthesized by reacting derivatives of the thiazole core with other reactive species. A study involving the related starting material, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, demonstrated its reaction with various heterocyclic amines (e.g., 2-aminothiazole (B372263), 2-aminobenzimidazole) and thiosemicarbazones to create molecules containing multiple thiazole rings or other linked heterocyclic systems. These reactions showcase a strategy for creating complex hybrid structures based on the thiazole framework.

Examples of synthetic strategies for conjugates and hybrid molecules are shown below.

| Thiazole Derivative | Reactant | Product Type |

| 5-(Methylamino)-1,3-thiazole-4-carbonyl chloride | Glycine ethyl ester | Peptide Conjugate |

| 2-Bromoacetyl-5-(methylamino)-1,3-thiazole | 2-Aminopyridine | Hybrid Molecule |

| This compound | 4-Amino-N-(thiazol-2-yl)benzenesulfonamide (using coupling agents) | Sulfonamide-Thiazole Conjugate |

Structure-Reactivity and Structure-Property Relationships (excluding biological activity/efficacy)

The electronic properties of the this compound scaffold and its derivatives influence their chemical reactivity and physicochemical properties. The thiazole ring is an electron-deficient heterocycle, which affects the reactivity of its substituents.

Structure-property relationship studies on carboxylic acid isosteres have shown that replacing the carboxylic acid with other functional groups can significantly alter physicochemical properties such as acidity (pKa) and lipophilicity (logP). nih.gov For instance, replacing a carboxylic acid with a tetrazole ring generally maintains the acidic nature of the molecule but can impact its solubility and membrane permeability characteristics. Similarly, converting the carboxylic acid to an ester or an amide drastically reduces its acidity and increases its lipophilicity.

The reactivity of the thiazole ring itself is also subject to the influence of its substituents. For example, electrophilic substitution on the thiazole ring is generally difficult due to its electron-deficient nature, but the presence of the electron-donating amino group can facilitate such reactions at specific positions.

The table below outlines some expected structure-property relationships.

| Structural Modification | Effect on Acidity (pKa) | Effect on Lipophilicity (logP) |

| Conversion of -COOH to -COOCH₃ | Increases (less acidic) | Increases |

| Conversion of -COOH to -CONH₂ | Increases (less acidic) | Generally increases |

| Replacement of -COOH with Tetrazole | Similar or slightly higher (still acidic) | May increase or decrease |

| Acylation of -NHCH₃ to -N(COCH₃)CH₃ | No direct effect on carboxyl pKa | Increases |

Applications of 5 Methylamino 1,3 Thiazole 4 Carboxylic Acid in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

While the thiazole (B1198619) ring is a significant synthon for producing a wide range of new chemical compounds, specific examples detailing the synthetic utility of 5-(methylamino)-1,3-thiazole-4-carboxylic acid—leveraging its carboxylic acid, secondary amine, and heterocyclic functionalities for further elaboration—are not documented. Research on related isomers, such as 2-amino-4-methylthiazole-5-carboxylic acid, has shown derivatization at the amino group to create esters and other derivatives, but this cannot be extrapolated to the title compound. researchgate.net

Potential in Materials Science and Polymer Chemistry

There are no specific studies or data concerning the application of this compound in materials science or polymer chemistry.

For context, the broader class of thiazole-containing compounds has been explored for use in materials. For instance, some thiazole-based fluorophores have been investigated for applications in organic light-emitting diodes (OLEDs). researchgate.net Additionally, simpler related structures like thiazole-4-carboxylic acid have been generally cited for potential incorporation into polymers and coatings to improve material properties. chemimpex.com However, no such research has been published for this compound.

Utilization as a Ligand in Coordination Chemistry

The utilization of this compound as a ligand in coordination chemistry is not described in the available scientific literature.

The thiazole moiety, containing both a soft base (sulfur) and a hard base (nitrogen), makes it a versatile scaffold for coordinating with a range of metal ions. nih.gov Studies on the parent molecule, thiazole-4-carboxylic acid, have demonstrated its ability to act as a ligand, forming complexes with transition metals such as cobalt (Co), nickel (Ni), and copper (Cu). nih.govresearchgate.net In these cases, coordination typically occurs through the thiazole nitrogen and the carboxylate oxygen atoms. Despite this precedent in related molecules, no specific metal complexes of this compound have been synthesized or characterized.

Development of Novel Reagents and Probes in Chemical Research

No research has been found detailing the development of novel reagents or chemical probes derived from this compound. While other functionalized thiazole carboxylates have been used as starting points for creating cellular probes to study specific biological targets, this specific compound has not been utilized for such purposes based on current literature. nih.gov

Applications in Analytical Chemistry Methods (e.g., as a standard or reagent)

There is no documented use of this compound as a standard or reagent in analytical chemistry methods. Although related compounds like thiazolidine-carboxylic acids have been the subject of analytical method development for quantification in biological matrices, no such methods have been established for this compound. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 5 Methylamino 1,3 Thiazole 4 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, are well-established, future research will likely focus on developing more environmentally benign and efficient pathways to 5-(methylamino)-1,3-thiazole-4-carboxylic acid and its derivatives. bepls.commdpi.com The principles of green chemistry are becoming increasingly important in synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.com

Emerging research avenues in this area include:

One-Pot, Multi-Component Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule. This approach reduces the number of synthetic steps, minimizes purification processes, and decreases solvent waste. mdpi.com

Green Catalysis: Investigating the use of reusable, non-toxic catalysts, such as silica-supported tungstosilisic acid, to replace traditional and often hazardous reagents. mdpi.com

Alternative Energy Sources: Employing microwave irradiation and ultrasonic-mediated synthesis to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.com

Eco-Friendly Solvents: Shifting from volatile organic compounds to greener solvents like water, polyethylene (B3416737) glycol (PEG), or even solvent-free reaction conditions to lessen the environmental impact. bepls.com

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

| Feature | Traditional Synthetic Routes (e.g., Hantzsch) | Potential Green Synthetic Routes |

|---|---|---|

| Principle | Condensation of α-haloketones with thioamides. mdpi.com | Multi-component, one-pot reactions. bepls.com |

| Conditions | Often requires harsh reaction conditions and long reaction times. bepls.com | Milder conditions, significantly shorter reaction times. bepls.com |

| Catalysts | May use transition-metal catalysts or strong acids. bepls.com | Recyclable green catalysts, hindered bases like DABCO. bepls.com |

| Solvents | Often relies on conventional organic solvents. bepls.com | Use of water, PEG, or solvent-free systems. bepls.com |

| Efficiency | Multiple steps for complex derivatives, leading to lower overall yield and higher waste. | Fewer steps, improved atom economy, and reduced waste generation. |

In-depth Mechanistic Investigations of its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering novel reactivity. Future research should focus on detailed kinetic and computational studies to elucidate the pathways of its chemical reactions.

Key areas for mechanistic investigation include:

Formation Mechanism: Probing the step-by-step mechanism of its synthesis, particularly via novel green routes, to identify rate-determining steps and key intermediates.

Functional Group Reactivity: Systematically studying the chemical behavior of its distinct functional groups—the carboxylic acid, the secondary amine, and the thiazole core. This includes exploring electrophilic aromatic substitution, nucleophilic reactions, and N-alkylation. pharmaguideline.com

Decarboxylative Functionalization: Investigating the potential for the carboxylic acid group to be used as a handle in modern synthetic transformations, such as metallaphotoredox-catalyzed decarboxylative cross-coupling reactions, to forge new carbon-carbon or carbon-heteroatom bonds. princeton.edu

Table 2: Potential Mechanistic Studies on Key Functional Groups

| Functional Group | Type of Study | Research Goal |

|---|---|---|

| Thiazole Ring | Kinetic analysis of electrophilic substitution | To determine the regioselectivity and relative reactivity of the C2 position. pharmaguideline.com |

| Carboxylic Acid | Cyclic voltammetry and computational modeling | To assess its potential in redox-mediated decarboxylative reactions. princeton.edu |

| Methylamino Group | Isotope labeling studies | To probe its role in directing reactions or its reactivity in condensation and substitution pathways. |

Exploration in Supramolecular Chemistry and Self-Assembly

The structural features of this compound make it an attractive building block for supramolecular chemistry. The presence of hydrogen bond donors (carboxylic acid OH, amino NH) and acceptors (carboxylic acid C=O, thiazole nitrogen) allows for the formation of well-defined, non-covalent assemblies. researchgate.net

Future research directions in this field could involve:

Crystal Engineering: Designing and synthesizing co-crystals by combining the title compound with other molecules to create novel solid-state materials with tailored properties, such as improved solubility or stability.

Self-Assembled Monolayers (SAMs): Studying the ability of the molecule to form organized layers on surfaces, which could have applications in sensors or molecular electronics.

Hydrogen-Bonded Networks: Investigating the formation of higher-order structures like tapes, sheets, or three-dimensional frameworks driven by specific hydrogen bonding interactions, similar to those observed between imidazole (B134444) and carboxylic acids. researchgate.net

Table 3: Functional Groups and Their Potential Non-Covalent Interactions

| Structural Feature | Potential Interaction | Supramolecular Application |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor) | Formation of dimers, chains, and networks. researchgate.net |

| Thiazole Nitrogen | Hydrogen Bonding (Acceptor) | Directing crystal packing and assembly. researchgate.net |

| Amino Group | Hydrogen Bonding (Donor) | Cross-linking supramolecular chains. |

| Thiazole Ring | π-π Stacking | Stabilizing layered structures. |

Integration into Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives with potential applications, integrating the synthesis of this compound analogues into automated platforms is a promising future direction. Automated synthesis and high-throughput experimentation (HTE) can dramatically increase the rate at which new compounds are produced and evaluated.

Key developments in this area would include:

Flow Chemistry: Developing continuous-flow synthesis protocols, which can offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch synthesis.

Robotic Synthesis Platforms: Utilizing automated liquid handlers and robotic systems to perform parallel synthesis of a library of derivatives, where the substituents on the amino group or other positions of the thiazole ring are systematically varied.

Integrated Screening: Coupling automated synthesis directly with high-throughput biological or materials screening assays to create a closed-loop discovery cycle, enabling rapid identification of molecules with desired properties. researchgate.net

Table 4: Workflow for Automated Synthesis and Screening

| Step | Technology | Objective |

|---|---|---|

| 1. Reagent Preparation | Automated Liquid Handlers | Precisely dispense starting materials and reagents into microplates. |

| 2. Parallel Synthesis | Robotic Synthesizer with Heating/Cooling | Generate a library of analogues under controlled conditions. |

| 3. Purification | Automated Chromatography | Isolate and purify target compounds with minimal manual intervention. |

| 4. Screening | High-Throughput Plate Readers | Rapidly assess the biological activity or physical properties of the synthesized library. |

Computational Design and Discovery of New Chemical Entities Based on its Scaffold

Computational chemistry and in silico methods offer powerful tools to guide the design and discovery of novel molecules based on the this compound scaffold. These approaches can prioritize synthetic targets, reducing the time and cost associated with experimental work.

Future research should leverage computational tools for:

Structure-Based Virtual Screening: Using the compound's core structure as a query to screen large virtual libraries of molecules against the active sites of biological targets like enzymes or receptors. acs.org

De Novo Design: Employing algorithms to design novel molecules that fit a specific pharmacophore model or protein binding pocket, using the thiazole scaffold as a starting fragment.

Property Prediction: Utilizing Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical properties, reactivity, and potential biological activity of hypothetical derivatives before their synthesis. nih.gov

Table 5: Application of Computational Methods

| Computational Method | Application Area | Expected Outcome |

|---|---|---|

| Molecular Docking | Drug Discovery | Identification of potential protein targets and prediction of binding modes. nih.gov |

| Density Functional Theory (DFT) | Mechanistic Studies | Calculation of reaction energy profiles and prediction of molecular properties. nih.gov |

| Virtual Screening | Lead Generation | Rapidly filtering large compound databases to find molecules with high predicted affinity for a target. acs.org |

| QSAR | Lead Optimization | Building models that correlate chemical structure with biological activity to guide the design of more potent analogues. |

Q & A

Q. What are the common synthetic routes for preparing 5-(methylamino)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves cyclization reactions. For example, α-haloketones can react with thiourea derivatives under basic conditions to form the thiazole core . Subsequent functionalization steps, such as introducing the methylamino group via nucleophilic substitution or reductive amination, are critical. Acidic or basic conditions must be optimized to avoid hydrolysis of sensitive groups (e.g., carboxylic acid). Evidence from structurally similar thiazole derivatives (e.g., 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid) shows that reaction temperature and solvent polarity significantly affect yield and purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR can confirm the thiazole ring, methylamino group (-NHCH), and carboxylic acid moiety. Key signals include δ ~2.8 ppm (N-CH) and δ ~170 ppm (C=O) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The carboxylic acid group confers solubility in polar solvents (e.g., water at basic pH, DMSO, or methanol). However, the methylamino group may reduce solubility in non-polar solvents. Pre-solubility testing in buffers (pH 4–9) is advised for biological assays. For crystallography, vapor diffusion with ethanol/water mixtures is often effective .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to minimize trial-and-error synthesis. This approach is validated in studies on analogous thiazole derivatives .

Q. What strategies resolve contradictions in biological activity data for thiazole-4-carboxylic acid analogs?

- Methodological Answer :

- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives.

- Off-Target Screening : Use kinase profiling or proteome-wide assays to identify unintended interactions.

- Structural Analog Comparison : Compare with compounds like 5-methyl-2-phenylamino-thiazole-4-carboxylic acid, where substituent positioning (e.g., para vs. meta) drastically alters bioactivity .

Q. How can researchers design enzyme inhibition assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known thiazole-binding pockets (e.g., kinases or proteases).

- Assay Format : Use fluorescence polarization for real-time binding kinetics or MALDI-TOF for substrate depletion.

- Controls : Include a reference inhibitor (e.g., staurosporine for kinases) and validate with thermal shift assays to confirm target engagement .